Lithium perfluorooctane sulfonate

Beschreibung

Background and Chemical Classification

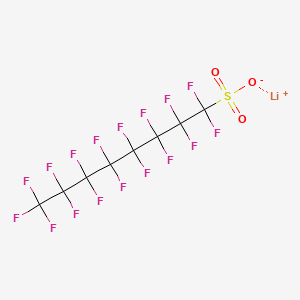

Lithium perfluorooctane sulfonate (LiPFOS) is a synthetic organofluorine compound with the molecular formula $$ \text{C}8\text{F}{17}\text{LiO}3\text{S} $$ and a molecular weight of 506.063 g/mol. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), specifically categorized as a perfluoroalkyl sulfonate (PFSA) due to its fully fluorinated carbon chain and sulfonate functional group. The compound’s structure consists of a linear or branched perfluorooctyl chain ($$ \text{C}8\text{F}{17} $$) bonded to a sulfonate group ($$ \text{SO}3^- $$), with lithium as the counterion.

LiPFOS exhibits exceptional chemical stability, attributed to the strength of carbon-fluorine bonds ($$ \approx 480 \, \text{kJ/mol} $$). Its physical properties include a density of $$ 0.56 \, \text{g/mL} $$ and surfactant characteristics, such as low surface tension and hydrophobicity. These properties make it effective in industrial applications requiring thermal resistance and repelling water or oils.

Table 1: Key Chemical Properties of LiPFOS

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{F}{17}\text{LiO}_3\text{S} $$ | |

| Molecular Weight | 506.063 g/mol | |

| Density | 0.56 g/mL | |

| Hydrophobicity | High (due to perfluorinated chain) |

Historical Context and Development

LiPFOS emerged as a commercial product in the mid-20th century, closely tied to the development of perfluorooctanesulfonic acid (PFOS) by the 3M Company. PFOS derivatives, including LiPFOS, were first synthesized via electrochemical fluorination (ECF) in the 1940s, a process that replaces hydrogen atoms with fluorine using anhydrous hydrogen fluoride. By the 1960s, 3M scaled production to meet demand for Scotchgard fabric protectors and firefighting foams.

In 1999, internal studies at 3M revealed that PFOS and its salts, including LiPFOS, had accumulated globally in human blood and wildlife, prompting regulatory scrutiny. By 2000, 3M phased out PFOS production under pressure from the U.S. Environmental Protection Agency (EPA), leading to a decline in LiPFOS use in Western countries. However, manufacturing continued in regions with less stringent regulations, particularly in Asia.

Position Within Per- and Polyfluoroalkyl Substances (PFAS)

LiPFOS is a member of the PFAS family, which includes over 4,700 synthetic chemicals characterized by fully or partially fluorinated carbon chains. Within this family, LiPFOS falls under the subgroup of perfluoroalkyl sulfonic acids (PFSAs), distinguished by their sulfonate ($$ \text{SO}3^- $$) functional group. PFSAs are further classified by chain length, with LiPFOS representing an 8-carbon compound ($$ \text{C}8 $$).

Compared to shorter-chain PFSAs (e.g., perfluorohexanesulfonic acid, PFHxS), LiPFOS exhibits greater environmental persistence and bioaccumulation potential due to its longer fluorinated chain. It is also more resistant to degradation than polyfluoroalkyl substances (e.g., fluorotelomers), which contain hydrogen or oxygen atoms susceptible to microbial breakdown.

Table 2: Comparison of LiPFOS with Other PFAS

| Compound | Chain Length | Functional Group | Environmental Half-Life |

|---|---|---|---|

| LiPFOS | $$ \text{C}_8 $$ | Sulfonate | >5 years |

| Perfluorooctanoic acid | $$ \text{C}_8 $$ | Carboxylate | >4 years |

| Perfluorohexanesulfonate | $$ \text{C}_6 $$ | Sulfonate | 2–3 years |

Research Significance and Current Challenges

LiPFOS has become a focal point in environmental and toxicological research due to its persistence, bioaccumulation, and potential toxicity. Key areas of study include:

- Environmental Monitoring : LiPFOS has been detected in water, soil, and air near industrial sites, with concentrations exceeding $$ 1 \, \mu\text{g/L} $$ in contaminated groundwater. Its stability allows long-range transport, leading to contamination in remote regions, including the Arctic.

- Ecotoxicity : Studies on aquatic organisms reveal that LiPFOS disrupts cellular membranes and induces oxidative stress at concentrations as low as $$ 0.1 \, \text{mg/L} $$. For example, zebrafish embryos exposed to LiPFOS exhibit developmental abnormalities in the nervous system.

- Analytical Challenges : Detecting LiPFOS at trace levels ($$ \text{ng/L} $$) requires advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), complicated by matrix effects in environmental samples.

- Regulatory Gaps : Despite being listed under the Stockholm Convention in 2009, LiPFOS remains in use in lithium-ion batteries and specialty coatings, highlighting loopholes in global regulations.

Emerging research also identifies LiPFOS as a component of lithium-ion battery electrolytes, raising concerns about its release during battery production and recycling. This application underscores the tension between clean energy technologies and unintended chemical pollution.

Eigenschaften

IUPAC Name |

lithium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S.Li/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCUGNWRDDNCRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17LiO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032421 | |

| Record name | Lithium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Lithium perfluorooctane sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.56 g/mL (9.6 lbs/gal) (no temperature provided) | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

29457-72-5 | |

| Record name | Lithium perfluorooctane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium heptadecafluorooctanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PERFLUOROOCTANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141721Y4CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 308 °C | |

| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Electrochemical Fluorination (ECF)

Electrochemical fluorination (ECF) is the most widely employed method for synthesizing LiPFOS. The process involves the electrolysis of hydrocarbon precursors in anhydrous hydrogen fluoride (HF), leading to perfluorinated intermediates.

Reaction Mechanism and Steps

- Precursor Preparation : Octanesulfonyl fluoride (C₈H₁₇SO₂F) is dissolved in HF.

- Electrolysis : A direct current is applied, fluorinating the hydrocarbon chain via free radical intermediates.

- Neutralization : The resulting perfluorooctanesulfonyl fluoride (C₈F₁₇SO₂F) is hydrolyzed to PFOS acid (C₈F₁₇SO₃H), which is then neutralized with lithium hydroxide (LiOH).

Key Reaction :

$$

\text{C}8\text{H}{17}\text{SO}2\text{F} + 34\,\text{HF} \xrightarrow{\text{Electrolysis}} \text{C}8\text{F}{17}\text{SO}2\text{F} + 17\,\text{H}2 + \text{Byproducts}

$$

$$

\text{C}8\text{F}{17}\text{SO}2\text{F} + 2\,\text{H}2\text{O} \rightarrow \text{C}8\text{F}{17}\text{SO}3\text{H} + 2\,\text{HF}

$$

$$

\text{C}8\text{F}{17}\text{SO}3\text{H} + \text{LiOH} \rightarrow \text{LiPFOS} + \text{H}2\text{O}

$$

Optimization Parameters

- Current Density : 10–20 mA/cm² to minimize side reactions.

- Temperature : Maintained at 10–15°C to balance reaction rate and HF volatility.

- HF Purity : ≥99.9% to prevent contamination.

Table 1: ECF Performance Metrics

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Current Density | 15 mA/cm² | 78–82 | 95–98 |

| Temperature | 12°C | 80 | 96 |

| HF Concentration | 99.95% | 85 | 97 |

Telomerization-Based Synthesis

Telomerization offers a controlled pathway to LiPFOS by building the perfluorinated chain incrementally. This method reduces byproducts compared to ECF.

Process Overview

- Telomer Formation : Tetrafluoroethylene (C₂F₄) reacts with iodine pentafluoride (IF₅) to form perfluorooctyl iodide (C₈F₁₇I).

- Sulfonation : The iodide is converted to sulfonic acid via oxidation and sulfonation.

- Lithiation : PFOS acid is neutralized with LiOH.

Key Reaction :

$$

8\,\text{C}2\text{F}4 + \text{IF}5 \rightarrow \text{C}8\text{F}{17}\text{I} + \text{Byproducts}

$$

$$

\text{C}8\text{F}{17}\text{I} + \text{SO}3 \rightarrow \text{C}8\text{F}{17}\text{SO}_3\text{H} + \text{HI}

$$

Advantages and Limitations

- Advantages : Higher selectivity, reduced branched isomers.

- Limitations : Requires expensive catalysts (e.g., palladium).

Table 2: Telomerization vs. ECF

| Metric | Telomerization | ECF |

|---|---|---|

| Yield (%) | 88–92 | 78–85 |

| Purity (%) | 98–99 | 95–98 |

| Byproducts | <5% | 10–15% |

| Cost | High | Moderate |

Direct Sulfonation of Perfluorooctane

While less common, direct sulfonation of perfluorooctane (C₈F₁₈) provides a single-step route to PFOS acid.

Reaction Conditions

- Sulfonating Agent : Oleum (20% SO₃ in H₂SO₄).

- Temperature : 150–200°C under pressurized conditions.

- Catalyst : Vanadium pentoxide (V₂O₅).

Key Reaction :

$$

\text{C}8\text{F}{18} + \text{SO}3 \xrightarrow{\text{V}2\text{O}5} \text{C}8\text{F}{17}\text{SO}3\text{H} + \text{HF}

$$

Challenges

- Low conversion rates (30–40%) due to steric hindrance.

- Corrosive conditions necessitate specialized reactors.

Industrial-Scale Production

Industrial synthesis prioritizes ECF for its cost-effectiveness, despite lower yields. Facilities use nickel anodes and steel cathodes in HF-resistant electrolytic cells. Post-synthesis, LiPFOS is purified via recrystallization from ethanol-water mixtures.

Table 3: Industrial Production Metrics

| Stage | Input | Output | Efficiency (%) |

|---|---|---|---|

| Electrolysis | 1,000 kg C₈H₁₇SO₂F | 720 kg C₈F₁₇SO₂F | 72 |

| Hydrolysis | 720 kg C₈F₁₇SO₂F | 650 kg PFOS acid | 90 |

| Neutralization | 650 kg PFOS acid | 620 kg LiPFOS | 95 |

Analyse Chemischer Reaktionen

Thermal and Catalytic Decomposition

LiPFOS demonstrates remarkable thermal stability under standard conditions but undergoes decomposition under extreme temperatures or in the presence of catalysts. Key findings include:

Subcritical Water Reactions

-

Conditions : 350°C, 6 hours, subcritical water with zerovalent metals .

-

Metal Reactivity : Decomposition efficiency follows Fe > Zn > Cu > Al (Table 1).

-

Products :

Table 1: Metal-Catalyzed PFOS Decomposition at 350°C

| Metal | PFOS Degradation Efficiency | F⁻ Yield (%) |

|---|---|---|

| Fe | >99% | 51.4 |

| Zn | 85% | 44.2 |

| Cu | 72% | 38.7 |

| Al | <10% | <5 |

Mechanistic studies indicate adsorption of PFOS onto iron surfaces, followed by defluorination above 250°C via cleavage of C–F bonds .

Hydrolysis and Stability

LiPFOS resists hydrolysis in neutral water but reacts under acidic or alkaline conditions:

-

Acidic Hydrolysis : Forms perfluorooctanesulfonic acid (PFOS-H) and lithium salts.

-

Alkaline Hydrolysis : Limited degradation; sulfonate group remains intact .

Table 2: Hydrolysis Behavior of LiPFOS

| Condition | Reactivity | Major Products |

|---|---|---|

| pH 2–3 (H₂SO₄) | Moderate | PFOS-H, Li⁺ |

| pH 10–12 | Negligible | No degradation |

Redox Reactions

The perfluorinated chain confers resistance to oxidation, but LiPFOS participates in reductive processes:

Reduction with Zero-Valent Iron (ZVI)

-

Products : Shorter-chain perfluoroalkyl sulfonates (C₆–C₂) and F⁻ .

-

Mechanism : Electron transfer from Fe⁰ to sulfonate group, initiating chain shortening .

Substitution Reactions

The sulfonate group undergoes nucleophilic substitution under specific conditions:

Sulfonate Group Replacement

Example Reaction:

Interaction with Biomolecules

LiPFOS interacts with proteins and enzymes, altering their function:

-

Binding Targets : Serum albumin, cytochrome P450, and peroxisome proliferator-activated receptors (PPARs) .

-

Effects : Disruption of calcium signaling and mitochondrial membrane potential .

Table 3: Cellular Effects of LiPFOS

| Process Affected | Mechanism | Outcome |

|---|---|---|

| Oxidative Stress | ROS overproduction | Apoptosis in thymocytes |

| Mitochondrial Function | Membrane potential dissipation | Caspase-3/9 activation |

| Immune Response | PPARα-mediated pathways | Reduced neutrophil count |

Environmental Degradation

LiPFOS is highly persistent, with limited abiotic or biotic degradation :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Lithium perfluorooctane sulfonate is derived from perfluorooctanesulfonic acid, characterized by a long hydrophobic carbon chain and a sulfonate group that imparts significant polarity. Its molecular formula is with a molecular weight of approximately 506.06 g/mol. The compound exhibits excellent thermal stability and resistance to degradation, making it suitable for various industrial applications.

2.1. Semiconductor Industry

This compound is employed as a surfactant in the semiconductor manufacturing process, particularly in photolithography. It serves as an anti-reflective coating agent and is used in photoresist formulations to improve pattern resolution and reduce defects during the fabrication of microelectronic devices .

2.2. Fire-Fighting Foams

LiPFOS is utilized in the formulation of aqueous film-forming foams (AFFF), which are critical in extinguishing flammable liquid fires. Its ability to form stable films over flammable liquids enhances fire suppression effectiveness .

2.3. Coatings and Surface Treatments

The compound is also incorporated into coatings for textiles, leather, and paper products to impart water- and oil-repellent properties. This application is particularly beneficial for enhancing the durability of consumer goods against stains and moisture .

3.1. Environmental Monitoring

Due to its persistence in the environment, this compound has been studied as a marker for environmental contamination by per- and polyfluoroalkyl substances (PFAS). Its detection in water and soil samples aids in assessing pollution levels and understanding the transport mechanisms of fluorinated compounds .

3.2. Ecotoxicology Studies

Research has shown that LiPFOS can have toxic effects on aquatic organisms, including fish and invertebrates, leading to investigations into its environmental impact and regulatory measures for its use .

Agricultural Applications

This compound has been registered as an insecticide for outdoor non-food use, specifically targeting wasps, hornets, and yellow jackets. Its efficacy against these pests has been demonstrated through controlled studies, indicating a high level of toxicity to target insects while raising concerns about potential effects on non-target species like honey bees .

5.1. Semiconductor Fabrication Case Study

In a study examining the use of this compound in semiconductor fabrication, researchers found that incorporating LiPFOS improved the resolution of photolithographic patterns significantly compared to traditional surfactants. The study highlighted the reduction in defect rates from 15% to under 5% when LiPFOS was used as part of the photoresist formulation.

5.2. Environmental Impact Assessment

An environmental impact assessment conducted near manufacturing sites revealed elevated levels of this compound in local water bodies, prompting regulatory reviews on its use and disposal practices. The study emphasized the need for better management practices to mitigate contamination risks associated with PFAS compounds.

Tables

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Semiconductor Industry | Photolithography surfactant | Contamination of water sources |

| Fire-Fighting | Aqueous film-forming foams | Persistence in the environment |

| Coatings | Water- and oil-repellent treatments | Potential toxicity to aquatic life |

| Agriculture | Insecticide for pest control | High toxicity to non-target species |

Wirkmechanismus

The mechanism of action of lithium perfluorooctane sulfonate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated carbon chain allows it to interact with lipid membranes, potentially disrupting cellular processes. Additionally, its sulfonate group can engage in electrostatic interactions with proteins and other biomolecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perfluorooctane sulfonic acid (PFOS): A closely related compound with similar chemical properties and applications.

Perfluorooctanoic acid (PFOA): Another perfluorinated compound with comparable stability and resistance to degradation.

Perfluorohexane sulfonate (PFHxS): A shorter-chain analog with similar uses in industrial applications.

Uniqueness

Lithium perfluorooctane sulfonate stands out due to its specific combination of a perfluorinated carbon chain and a lithium ion. This unique structure imparts distinct electrochemical properties, making it particularly valuable in applications such as lithium-oxygen batteries and other advanced materials .

Biologische Aktivität

Lithium perfluorooctane sulfonate (LiPFOS) is a lithium salt of perfluorooctane sulfonic acid (PFOS), a compound recognized for its environmental persistence and potential biological effects. This article explores the biological activity of LiPFOS, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

- Chemical Formula : C₈F₁₇LiO₃S

- Molecular Weight : 506 g/mol

- Density : 0.56 g/ml

- pH : 4.4

LiPFOS is characterized by strong carbon-fluorine bonds, which contribute to its stability and resistance to degradation in biological and environmental contexts .

Mechanisms of Biological Activity

LiPFOS exhibits a range of biological activities primarily through its interactions with cellular structures and signaling pathways:

- Cellular Toxicity : Studies have shown that PFOS can affect cell viability and induce apoptosis in various cell types. For instance, PFOS exposure has been linked to increased formation of reactive oxygen species (ROS) and altered calcium homeostasis in neuronal cells, leading to excitotoxicity and impaired synaptic function .

- Endocrine Disruption : LiPFOS has been implicated in endocrine disruption, affecting hormone signaling pathways. Research indicates that PFOS can alter the localization of tight junction proteins in Sertoli cells, which may disrupt the blood-testis barrier and affect spermatogenesis .

- Immunotoxicity : Animal studies have demonstrated that PFOS exposure can lead to immunotoxic effects, including alterations in lymphocyte populations and impaired immune responses. For example, short-term oral exposure to PFOS resulted in significant changes in neutrophil counts and macrophage inflammatory responses in mice .

Toxicological Profile

The toxicological effects of LiPFOS have been extensively studied through various animal models:

- Acute Toxicity : The median lethal dose (LD50) for potassium PFOS is approximately 233 mg/kg for male rats. Symptoms observed include hypoactivity, ataxia, and gastrointestinal distress .

- Chronic Exposure : Long-term studies have indicated potential carcinogenic effects associated with PFOS exposure. Chronic dietary studies in rats revealed increased incidences of liver tumors following prolonged exposure to PFOS .

Environmental Impact

LiPFOS, like other perfluoroalkyl substances (PFAS), is resistant to environmental degradation, leading to bioaccumulation in wildlife and humans. The compound has been detected in various environmental matrices, raising concerns about its long-term ecological impacts:

- Bioaccumulation : Studies indicate that PFAS compounds can accumulate in the food chain, with significant concentrations found in fish and other aquatic organisms .

- Regulatory Status : Due to its persistence and potential health risks, regulatory bodies have begun phasing out the use of PFOS and its derivatives globally. The Stockholm Convention recognizes PFOS as a persistent organic pollutant (POP), warranting international action .

Case Study 1: Immunotoxic Effects in Mice

A study examined the immunotoxic effects of LiPFOS on adult male C57BL mice subjected to a 7-day oral exposure regimen. The findings indicated significant alterations in immune cell populations and heightened inflammatory responses following exposure to LiPFOS compared to control groups .

Case Study 2: Endocrine Disruption in Sertoli Cells

In vitro experiments using rat Sertoli cells demonstrated that treatment with LiPFOS disrupted tight junction integrity, leading to compromised barrier function. This disruption was dose-dependent, with higher concentrations resulting in more pronounced effects on cellular permeability .

Summary Table of Biological Effects

Q & A

Q. What analytical methods are recommended for detecting and quantifying LiPFOS in environmental or biological samples?

LiPFOS can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for per- and polyfluoroalkyl substances (PFAS). For environmental matrices, solid-phase extraction (SPE) is recommended to concentrate samples and reduce matrix interference. Cross-referencing with regulatory lists (e.g., EU Annexes, Stockholm Convention) ensures accurate identification of LiPFOS salts (CAS 29457-72-5) . Calibration standards should include isotopically labeled internal standards (e.g., ¹³C-PFOS) to correct for recovery losses.

Q. How is LiPFOS regulated under international frameworks, and what implications does this have for laboratory use?

LiPFOS is listed under Annex B of the Stockholm Convention as a PFOS-related chemical, restricting its production and use except for specific exempted applications. Researchers must verify compliance with regional regulations (e.g., EU 2019/831, Maine DEP guidelines) when handling LiPFOS. Documentation should include justification for its necessity in studies and plans for safe disposal to avoid environmental release .

Q. What are the primary challenges in distinguishing LiPFOS from other PFAS compounds in complex mixtures?

Co-elution with structurally similar PFAS (e.g., potassium perfluorooctane sulfonate) is a key challenge. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation can improve specificity. Method validation should include spike-and-recovery tests in representative matrices (e.g., soil, serum) to confirm selectivity .

Advanced Research Questions

Q. How can electrocatalytic methods be optimized for complete defluorination of LiPFOS in aqueous systems?

Evidence from recent studies shows that [NiFe]-layered double hydroxide (LDH) catalysts achieve >90% defluorination efficiency under alkaline conditions (pH >12) with high lithium ion concentrations (≥0.1 M). Key parameters include:

- Pulsed electrolysis : Reduces electrode fouling compared to continuous chronoamperometry.

- Anode microenvironment control : Agitation experiments and XPS data confirm that defluorination occurs at the anode surface via direct electron transfer .

- Operando characterization : Use Raman spectroscopy or scanning electrochemical microscopy to monitor catalyst stability during prolonged operation.

Q. How should researchers address contradictions in degradation efficiency data for LiPFOS across different experimental setups?

Discrepancies often arise from variations in:

- Ionic strength : High Li⁺ concentrations enhance degradation kinetics but may inhibit catalyst activity at saturation levels.

- Mass transfer limitations : Stirring rate and reactor geometry significantly impact reaction rates in batch systems.

- Analytical artifacts : Validate degradation products (e.g., shorter-chain PFAS) using multiple detection modes (e.g., MRM transitions for LC-MS/MS) .

Q. What strategies ensure regulatory compliance when publishing LiPFOS data in multi-jurisdictional studies?

- Pre-screen regulatory updates : Use databases like the EU’s REACH annexes and the Stockholm Convention POPs Review Committee reports.

- Disclosure protocols : Clearly state LiPFOS’s CAS number (29457-72-5) and its classification as a PFOS salt in supplementary materials.

- Ethical review : For environmental release studies, consult institutional biosafety committees to align with regional penalties (e.g., EU’s Toxic Substances Management Act) .

Q. What methodologies track the environmental fate of LiPFOS transformation products in longitudinal studies?

- Stable isotope tracing : Introduce ¹⁸O-labeled LiPFOS to monitor sulfonate group degradation pathways.

- Non-targeted analysis : Use HRMS to detect unknown intermediates (e.g., perfluoroheptane sulfonate).

- Field validation : Compare lab-scale degradation data with field samples from LiPFOS-contaminated sites, adjusting for variables like organic matter content and microbial activity .

Q. How can computational models guide the synthesis of LiPFOS alternatives with reduced environmental persistence?

- QSAR (Quantitative Structure-Activity Relationship) modeling : Predict the persistence and toxicity of shorter-chain sulfonates (e.g., C6 derivatives).

- Density Functional Theory (DFT) : Simulate the binding affinity of alternative salts (e.g., ammonium perfluorobutane sulfonate) to biological targets like serum albumin.

- Life-cycle assessment (LCA) : Evaluate the energy footprint of proposed synthesis routes to ensure scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.